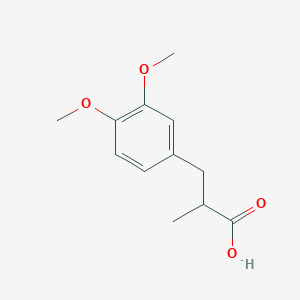

3-(3,4-二甲氧基苯基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

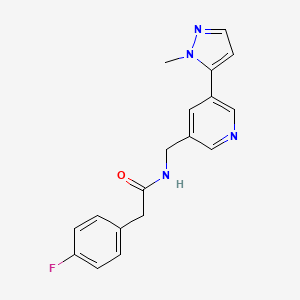

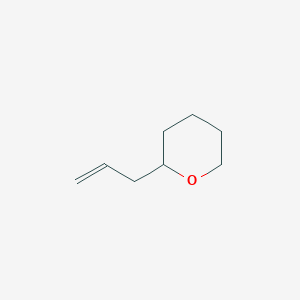

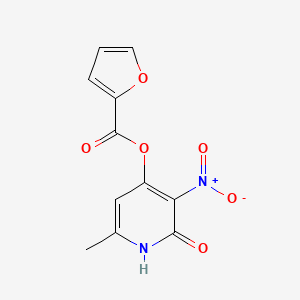

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is also known as 3-(3,4-dimethoxyphenyl)propionic acid and 3,4-dimethoxy-α-β-dihydrocinnamic acid .

Synthesis Analysis

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves decarboxylation on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water . The reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .Molecular Structure Analysis

The molecular formula of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is C11H14O4 . The average molecular weight is 210.2265 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid reacts with formaldehyde in the presence of acid to give an isochromanone . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .Physical And Chemical Properties Analysis

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is a powder with a melting point of 96-98 °C (lit.) . It has a density of 1.112 g/mL at 25 °C (lit.) .科学研究应用

合成与影像应用

- 碘-131标记药物的合成:该酸已用于合成碘-131标记药物,例如1-(4-碘-2,5-二甲氧基苯基)-2-氨基丙烷和相关化合物。这些合成化合物显示出用于伽马射线闪烁显像的潜力,伽马射线闪烁显像是核医学中的一种诊断技术,特别是用于脑部影像 (Braun 等,1977).

晶体结构与合成

- 晶体结构分析:由2,3-双(3,4-二甲氧基苯基)-2-羟基丙酸合成的化合物(Z)-2,3-双(3,4-二甲氧基苯基)丙烯酸,已对其晶体结构进行了研究,该结构表现出Z构型。此类研究有助于理解相关化合物的分子结构和性质 (Stomberg、Li 和 Lundquist,1995).

生物活性

- 杀菌和杀虫活性:由3,4-二甲氧基苯乙酮合成的4-(3,4-二甲氧基苯基)-2-甲基噻唑-5-羧酸的新型衍生物已显示出杀菌和杀虫活性。这些发现表明这些化合物具有潜在的农业应用 (Liu、Li 和 Li,2004).

化学反应和合成技术

- 酸环化:已研究了3-氨基-4-(3,4-二甲氧基苯基)马来酰亚胺和相关化合物与羰基化合物和亚硝酸的反应。这项研究有助于理解化学合成中的酸环化 (Zinchenko 等,2009).

- 新型合成方法:一种合成L-α-(3,4-二甲氧基苄基)-α-脲基丙酸的新方法证明了高效、环保和高产的工艺,表明具有工业应用潜力 (苏维科,2008).

安全和危害

作用机制

Target of Action

The primary target of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and serve as precursors for various bioactive molecules.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids . The downstream effects of these alterations would depend on the specific metabolic processes involved and require further investigation.

Result of Action

It is known to stimulate γ-globin gene expression and erythropoiesis in vivo . This suggests that it may have potential therapeutic applications in conditions such as beta hemoglobinopathies and other anemias .

生化分析

Biochemical Properties

It is known to be an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is also known to interact with the enzyme aromatic-amino-acid aminotransferase .

Cellular Effects

Given its role in stimulating γ globin gene expression, it may influence cell function by modulating gene expression .

Molecular Mechanism

It is known to interact with the enzyme aromatic-amino-acid aminotransferase

Metabolic Pathways

It is known to be involved in the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine .

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOGKXUYHXPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate](/img/structure/B2394310.png)

![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)